2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indolizine ring with an acetyl group and a carboxylate ester, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives, in general, interact with their targets, leading to changes that can result in diverse biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antitubercular, and antidiabetic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects observed in various diseases .
Result of Action
Given that indole derivatives have been associated with a wide range of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of p-toluidine with ethyl oxalate to form an intermediate, which is then reacted with 3-acetylindolizine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Oxo-2-(p-tolylamino)acetate: A related compound with a simpler structure.
Uniqueness
2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is unique due to its combination of an indolizine ring with an acetyl group and a carboxylate ester. This structure provides distinct chemical properties and biological activities that are not found in simpler indole derivatives.
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-8-15(9-7-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-10-4-3-5-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIQZDFLIIOXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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